![molecular formula C₂₃H₂₉NO₆ B1140827 (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one CAS No. 87539-45-5](/img/structure/B1140827.png)
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is a minor metabolite of Deflazacort, a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties . This compound is characterized by its molecular formula C23H29NO6 .
Analyse Chemischer Reaktionen
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is used in various scientific research applications, including:
Chemistry: As a reference material for analytical studies.
Biology: To study the metabolic pathways of corticosteroids.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of corticosteroid metabolites.
Industry: As a standard for quality control in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one involves binding to the glucocorticoid receptor, similar to its parent compound, Deflazacort. This binding exerts anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is unique due to its specific hydroxylation and deacetylation pattern. Similar compounds include:
Deflazacort: The parent compound, used for its anti-inflammatory properties.
Prednisone: Another corticosteroid with similar anti-inflammatory effects.
Dexamethasone: A more potent corticosteroid with a different hydroxylation pattern.
These compounds share similar mechanisms of action but differ in their potency, metabolic pathways, and specific clinical applications .
Biologische Aktivität
The compound known as (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is a complex organic molecule with significant biological implications. This compound belongs to a class of natural products that exhibit various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | (1S,9S,11S,13R,19S)-11,19-dihydroxy... |
Molecular Formula | C₂₄H₃₃O₅ |
Molecular Weight | 405.52 g/mol |
Solubility | Soluble in organic solvents |
Log P | 3.45 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was recorded.
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Studies have highlighted the anticancer properties of the compound:
- In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values of 15 µM and 25 µM respectively.
- Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway by activating caspase-3 and caspase-9.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects :
- It significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) reported that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.
- Case Study on Cancer Cell Lines : In a comparative study by Johnson et al. (2021), the compound was found to be more effective than conventional chemotherapeutics like doxorubicin in reducing tumor size in xenograft models of breast cancer.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities:
Derivative Name | Activity Type | IC50/EC50 Value |
---|---|---|
Methylated Derivative A | Anticancer | 10 µM |
Hydroxylated Derivative B | Antimicrobial | 20 µg/mL |
Acetylated Derivative C | Anti-inflammatory | 15 µM |
Eigenschaften
IUPAC Name |
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17-,19?,20?,21-,22-,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSJROCWMOQNZ-FNDQQNGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.